Cas no 28638-13-3 (7-O-alpha-L-Rhamnopyranoside-Quercitrin)

7-O-alpha-L-Rhamnopyranoside-Quercitrin structure
28638-13-3 structure
Nome del prodotto:7-O-alpha-L-Rhamnopyranoside-Quercitrin
Numero CAS:28638-13-3
MF:C27H30O15
MW:594.518109798431
CID:2000054
PubChem ID:15953752

7-O-alpha-L-Rhamnopyranoside-Quercitrin Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-O-alpha-L-Rhamnopyranoside-Quercitrin
    • Quercetin-3,7-α-L-dirhamnoside
    • DTXSID801311507
    • 3-Rha-7-Rha Quercetin
    • quercetin 3,7-di-O-rhamnoside
    • AKOS040763246
    • 2-(3, 4-dihydroxyphenyl)-5-hydroxy-3, 7-bis[[(2S, 3R, 4R, 5R, 6S)-3, 4, 5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
    • 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
    • Quercetin 3,7-dirhamnoside
    • 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,7-bis(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • Quercetin 3,7-di-O-alpha-L-rhamnopyranoside
    • 4H-1-Benzopyran-4-one, 3,7-bis[(6-deoxy-alpha-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-
    • CHEBI:133245
    • quercetin 3,7-di-O-alpha-L-rhamnoside
    • Q63408589
    • 28638-13-3
    • Quercetin-3,7-di-O-a-rhamnopyranoside
    • HY-N12963
    • CS-1099268
    • Inchi: InChI=1S/C27H30O15/c1-8-17(31)20(34)22(36)26(38-8)40-11-6-14(30)16-15(7-11)41-24(10-3-4-12(28)13(29)5-10)25(19(16)33)42-27-23(37)21(35)18(32)9(2)39-27/h3-9,17-18,20-23,26-32,34-37H,1-2H3/t8-,9-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1
    • Chiave InChI: GXLQUHPXGLZNGE-BJBZVNFPSA-N
    • Sorrisi: CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 594.15847025g/mol
  • Massa monoisotopica: 594.15847025g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 5
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 245Ų
  • XLogP3: -0.4

7-O-alpha-L-Rhamnopyranoside-Quercitrin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN6193-5 mg
Quercetin 3,7-di-O-rhamnoside
28638-13-3 98%
5mg
¥ 3,230 2023-07-10
TargetMol Chemicals
TN6193-1 mL * 10 mM (in DMSO)
Quercetin 3,7-di-O-rhamnoside
28638-13-3 98%
1 mL * 10 mM (in DMSO)
¥ 4940 2023-09-15
TargetMol Chemicals
TN6193-5mg
Quercetin 3,7-di-O-rhamnoside
28638-13-3
5mg
¥ 3230 2024-07-19
TargetMol Chemicals
TN6193-1 ml * 10 mm
Quercetin 3,7-di-O-rhamnoside
28638-13-3
1 ml * 10 mm
¥ 4940 2024-07-19
TargetMol Chemicals
TN6193-1 ml * 10 mm
Quercetin 3,7-di-O-rhamnoside
28638-13-3
1 ml * 10 mm
¥ 4940 2024-07-24
TargetMol Chemicals
TN6193-5mg
Quercetin 3,7-di-O-rhamnoside
28638-13-3
5mg
¥ 3230 2024-07-24
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd